2-Chloro-1-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride
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Overview
Description
Chemical compounds are typically described by their IUPAC name, molecular formula, and structure. They may also be associated with a specific CAS number for identification .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry. X-ray crystallography can provide detailed three-dimensional structures .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. This can be influenced by factors such as the compound’s functional groups and stereochemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These can be determined through various experimental techniques .Scientific Research Applications
Chemical Synthesis and Characterization
This compound and its derivatives have been synthesized for a range of applications, including the exploration of their biological activities and the investigation of their chemical properties. For example, the synthesis and characterization of related piperazine compounds have been studied for their potential as allosteric enhancers of the A1 adenosine receptor, suggesting a methodological basis for the development of receptor-targeted therapies (Romagnoli et al., 2008). Similarly, crystal structures of compounds containing thiophen-2-ylmethyl and piperazine units have been elucidated to understand their molecular configurations, which is crucial for designing drugs with specific biological activities (Silva et al., 2014).
Pharmacological Applications
The derivatives of this compound have been investigated for various pharmacological effects. One study focused on the design, synthesis, and pharmacological evaluation of novel derivatives as potential antipsychotics, highlighting the importance of the piperazine moiety in contributing to anti-dopaminergic and anti-serotonergic activities, which are crucial for antipsychotic drugs (Bhosale et al., 2014). Another significant aspect is the investigation of antitumor activities, as seen in studies exploring 1,2,4-triazine derivatives with piperazine amide moieties against breast cancer cells, showcasing the compound's role in the development of cancer therapeutics (Yurttaş et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2OS.ClH/c12-8-11(15)14-5-3-13(4-6-14)9-10-2-1-7-16-10;/h1-2,7H,3-6,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVCJQMGKVGDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)C(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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